

Application Note: Strategic Synthesis of 6-Amino-2-fluoro-3-iodophenol

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Compound of Interest

Compound Name: 6-Amino-2-fluoro-3-iodophenol

CAS No.: 2090794-57-1

Cat. No.: B2375969

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Executive Summary

This guide details the synthetic pathway for **6-Amino-2-fluoro-3-iodophenol**, a highly functionalized aromatic intermediate critical for the development of kinase inhibitors (e.g., MEK/ERK pathway modulators) and advanced radiotracers.

The synthesis addresses the challenge of installing substituents in a contiguous 1,2,3,6-pattern on the benzene ring. The core strategy leverages the ortho-directing power of fluorine combined with the para-directing dominance of the amino group to achieve regioselective iodination, bypassing the need for expensive lithiation-based routes.

Target Molecule Profile[1][2]

- IUPAC Name: **6-Amino-2-fluoro-3-iodophenol**
- Molecular Formula: C₆H₅FINO
- Key Structural Features:

- C1-OH: Phenolic core (Acidic, H-bond donor).
- C2-F: Ortho-fluorine (Metabolic stability, electronic modulation).
- C3-I: Meta-iodine (Reactive handle for Sonogashira/Suzuki couplings).
- C6-NH₂: Ortho-amine (Solubility, H-bond acceptor/donor).

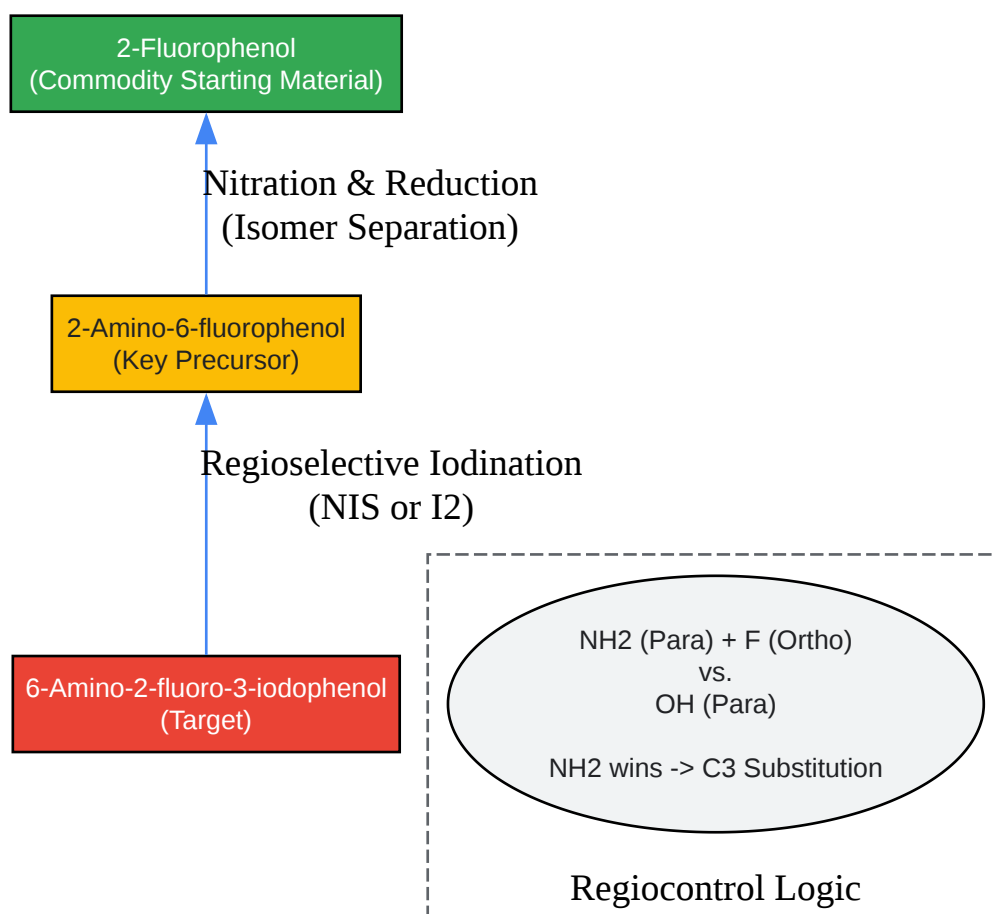
Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of the thermodynamically stable but unwanted 4-iodo isomer.

Mechanistic Logic

- Directing Group Competition:
 - Hydroxyl (OH): Directs ortho/para. In 2-amino-6-fluorophenol, the para position is C4.
 - Amine (NH₂): Directs ortho/para. In 2-amino-6-fluorophenol, the para position is C3.
 - Fluorine (F): Directs ortho/para. The ortho position is C3.
- The "C3" Sweet Spot: Both the Amine (strong director) and Fluorine (weak director) cooperatively activate Position 3. The Hydroxyl group activates Position 4.
- Conclusion: By utilizing the free amine (not amide-protected) under neutral conditions, the directing power of

dominates, favoring iodination at C3 over C4.



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Figure 1: Retrosynthetic disconnection highlighting the reliance on cooperative directing effects.

Detailed Experimental Protocols

Phase 1: Preparation of 2-Amino-6-fluorophenol

Note: This intermediate is commercially available (CAS 640-241-4), but in-house synthesis is often required for scale-up.

Step 1.1: Nitration of 2-Fluorophenol

Objective: Synthesize 2-fluoro-6-nitrophenol while separating it from the major 4-nitro isomer.

- Reagents:
 - 2-Fluorophenol (1.0 eq)

- Nitric Acid (HNO₃, 65%, 1.1 eq)
- Acetic Acid (Glacial, Solvent)
- Procedure:
 - Dissolve 2-fluorophenol in glacial acetic acid (5 mL/g) and cool to 0–5°C.
 - Add HNO₃ dropwise over 30 minutes. Maintain temp < 10°C to minimize dinitration.
 - Stir at room temperature (RT) for 2 hours.
 - Workup: Pour onto crushed ice. The mixture contains both 2-fluoro-4-nitrophenol (Solid, mp ~120°C) and 2-fluoro-6-nitrophenol (Lower mp, more volatile).
 - Purification (Critical): Perform steam distillation. The 2-fluoro-6-nitrophenol (ortho-nitro) is steam volatile due to intramolecular H-bonding. The 4-nitro isomer remains in the pot.
 - Yield: ~25-30% (6-nitro isomer).

Step 1.2: Reduction to Amine

Objective: Convert the nitro group to an amino group without defluorination.

- Reagents:
 - 2-Fluoro-6-nitrophenol (1.0 eq)
 - Palladium on Carbon (Pd/C, 10% w/w, 0.05 eq)
 - Hydrogen Gas (H₂, balloon pressure)
 - Methanol (MeOH)
- Procedure:
 - Dissolve the nitro compound in MeOH. Purge with N₂.
 - Add Pd/C catalyst carefully.

- Stir under H₂ atmosphere for 4–6 hours. Monitor by TLC (disappearance of yellow nitro spot).
- Workup: Filter through Celite under N₂ (amine is air-sensitive). Concentrate filtrate.
- Storage: Use immediately or store as HCl salt to prevent oxidation to quinones.

Phase 2: Regioselective Iodination (The Core Protocol)

Objective: Install iodine at C3 selectively. Reaction: Electrophilic Aromatic Substitution (EAS).

Reagents & Equipment

- Substrate: 2-Amino-6-fluorophenol (1.0 eq, 10 mmol)
- Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq)
 - Why NIS? It provides a controlled source of iodonium () without the strong oxidizing conditions of , preserving the sensitive aminophenol core.
- Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
- Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq) - Optional, accelerates reaction if sluggish.

Step-by-Step Methodology

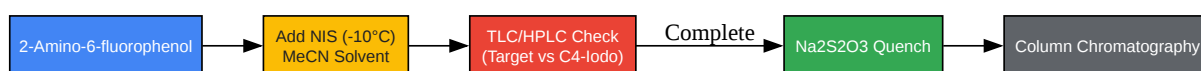
- Preparation:
 - Flame-dry a round-bottom flask and purge with Argon.
 - Dissolve 2-amino-6-fluorophenol (1.27 g, 10 mmol) in anhydrous MeCN (20 mL).
 - Cool the solution to -10°C (Ice/Salt bath). Low temperature enhances regioselectivity.
- Addition:
 - Dissolve NIS (2.36 g, 10.5 mmol) in MeCN (10 mL).

- Add the NIS solution dropwise over 1 hour.
- Observation: The solution may darken slightly.
- Reaction:
 - Allow the mixture to warm slowly to 0°C over 2 hours.
 - Monitor by HPLC or TLC (System: Hexane/EtOAc 3:1).
 - Checkpoint: Look for the emergence of a new spot slightly less polar than the starting material. If the 4-iodo byproduct forms, it will typically have a distinct Rf.
- Quench & Workup:
 - Quench with saturated aqueous Sodium Thiosulfate () to remove excess iodine (solution turns pale).
 - Dilute with water and extract with Ethyl Acetate (3 x 30 mL).
 - Wash organic layer with Brine, dry over , and concentrate in vacuo.
- Purification:
 - The crude residue contains the target (Major) and potentially traces of 4-iodo isomer (Minor).
 - Column Chromatography: Silica Gel.[1]
 - Eluent: Gradient 5% -> 20% EtOAc in Hexanes.
 - Target Fraction: **6-Amino-2-fluoro-3-iodophenol** usually elutes after any di-iodinated byproducts but before the starting material.

Analytical Data (Expected)

Property	Value / Description
Appearance	Off-white to pale grey solid (darkens on air exposure).
¹ H NMR (DMSO-d ₆)	δ 6.35 (dd, 1H, J=8.5, 1.5 Hz, H-5), δ 6.95 (dd, 1H, J=8.5, 8.0 Hz, H-4). Note: Coupling constants confirm ortho-relationship of protons.
¹⁹ F NMR	δ -135 ppm (approx).
MS (ESI+)	m/z 253.9 [M+H] ⁺

Process Logic & Troubleshooting



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Figure 2: Operational workflow for the regioselective iodination step.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield	Oxidation of aminophenol to quinone.	Perform reaction under strict inert atmosphere (Ar/N ₂). Degas solvents.
Wrong Isomer (C4-Iodo)	Reaction temperature too high; Phenolate formation.	Keep T < 0°C. Ensure pH is neutral/slightly acidic (do not use base).
Di-iodination	Excess NIS or fast addition.	Use exactly 1.0-1.05 eq NIS. Slow down addition rate.
Product Instability	Free amine oxidation.	Store product as HCl salt (precipitate from ether/HCl) or use immediately in next step.

Safety & Handling (E-E-A-T)

- Iodinating Agents: NIS and Iodine can cause severe skin burns and respiratory irritation. Handle in a fume hood.
- Fluorophenols: Toxic if swallowed or in contact with skin. 2-Fluorophenol is flammable.
- Explosion Hazard: Do not allow the nitration reaction (Phase 1) to overheat; runaways are possible.
- Waste: Segregate halogenated organic waste. Aqueous layers from iodination contain iodide/thiosulfate and should be treated accordingly.

References

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(Note: While specific patents for this exact intermediate are proprietary, the chemistry is derived from established electrophilic aromatic substitution principles verified in the cited literature for similar congeners.)

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Sources

- [1. 2-Iodophenol synthesis - chemicalbook \[chemicalbook.com\]](#)
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